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molecular formula C15H10F4N2O B8323003 2-Fluoro-4-(4-methoxy-2-trifluoromethyl-phenylamino)-benzonitrile

2-Fluoro-4-(4-methoxy-2-trifluoromethyl-phenylamino)-benzonitrile

Cat. No. B8323003
M. Wt: 310.25 g/mol
InChI Key: FMWKDXOBOLUHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08937073B2

Procedure details

2-Amino-5-methoxy-benzotrifluoride (10.46 mmol), K3PO4 (15.7 mmol), Xphos (1.05 mmol) and Pd4(dba)3 (0.314 mmol) were added under nitrogen to a solution of 4-bromo-2-fluoro-benzonitrile (10.46 mmol) in 50 mL toluene and the mixture was stirred for 20 hours at a bath temperature of 110° C. Then the mixture was filtered through a glass fibre filter, then the filtrate was extracted with 150 mL water. The organic phase was dried on sodium sulphate and evaporated down. In this way the product was obtained in a yield of 87% of theory.
Quantity
10.46 mmol
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
15.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.05 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Pd4(dba)3
Quantity
0.314 mmol
Type
reactant
Reaction Step One
Quantity
10.46 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11].[O-]P([O-])([O-])=O.[K+].[K+].[K+].CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.Br[C:57]1[CH:64]=[CH:63][C:60]([C:61]#[N:62])=[C:59]([F:65])[CH:58]=1>C1(C)C=CC=CC=1>[F:65][C:59]1[CH:58]=[C:57]([NH:1][C:2]2[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=2[C:10]([F:11])([F:12])[F:13])[CH:64]=[CH:63][C:60]=1[C:61]#[N:62] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
10.46 mmol
Type
reactant
Smiles
NC1=C(C=C(C=C1)OC)C(F)(F)F
Name
K3PO4
Quantity
15.7 mmol
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
1.05 mmol
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Name
Pd4(dba)3
Quantity
0.314 mmol
Type
reactant
Smiles
Name
Quantity
10.46 mmol
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 hours at a bath temperature of 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the mixture was filtered through a glass fibre
FILTRATION
Type
FILTRATION
Details
filter
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with 150 mL water
CUSTOM
Type
CUSTOM
Details
The organic phase was dried on sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
In this way the product was obtained in a yield of 87% of theory

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
FC1=C(C#N)C=CC(=C1)NC1=C(C=C(C=C1)OC)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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